(3R)-3-Amino-3-(4,5-dibromothiophen-2-YL)propanoic acid
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Overview
Description
(3R)-3-Amino-3-(4,5-dibromothiophen-2-YL)propanoic acid: is an organic compound that features a thiophene ring substituted with two bromine atoms and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a brominating agent . The reaction is carried out under mild conditions, often in the presence of a base such as potassium phosphate, to achieve high yields of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free conditions and the use of environmentally benign reagents, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: (3R)-3-Amino-3-(4,5-dibromothiophen-2-YL)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the bromine atoms.
Coupling Reactions: The amino acid moiety can participate in peptide coupling reactions to form larger biomolecules.
Common Reagents and Conditions:
Bromination: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a base.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substituted Thiophenes: Products with various functional groups replacing the bromine atoms.
Sulfoxides and Sulfones: Oxidation products with increased polarity and potential biological activity.
Peptide Conjugates: Larger biomolecules formed through peptide coupling reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology: In biological research, (3R)-3-Amino-3-(4,5-dibromothiophen-2-YL)propanoic acid is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of diseases where thiophene derivatives have shown efficacy. Its ability to interact with biological targets makes it a promising lead compound in medicinal chemistry .
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. Its unique properties can enhance the performance and durability of these materials .
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(4,5-dibromothiophen-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms on the thiophene ring may facilitate binding to these targets, while the amino acid moiety can enhance solubility and bioavailability. The compound may exert its effects through the modulation of signaling pathways or inhibition of key enzymes involved in disease processes .
Comparison with Similar Compounds
(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid: A compound with a similar amino acid moiety but different aromatic substitution.
3,4-Disubstituted Maleimides: Compounds with similar biological activity and synthetic routes.
Substituted Imidazoles: Heterocyclic compounds with comparable reactivity and applications.
Uniqueness: (3R)-3-Amino-3-(4,5-dibromothiophen-2-YL)propanoic acid is unique due to the presence of both bromine atoms and the thiophene ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H7Br2NO2S |
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Molecular Weight |
329.01 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H7Br2NO2S/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H,11,12)/t4-/m1/s1 |
InChI Key |
AMOYURHHATXQIJ-SCSAIBSYSA-N |
Isomeric SMILES |
C1=C(SC(=C1Br)Br)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=C(SC(=C1Br)Br)C(CC(=O)O)N |
Origin of Product |
United States |
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